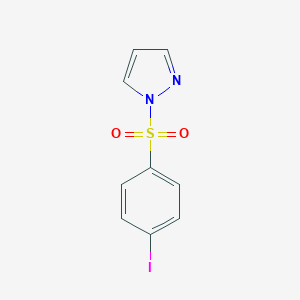

1-((4-iodophenyl)sulfonyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWSVWOFPCRMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Pyrazole Sulfonamide Compounds

General Synthetic Approaches to Pyrazole (B372694) Ring Formation

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, and it serves as the core scaffold in numerous biologically active molecules. benthamdirect.com Its synthesis is a well-established area of organic chemistry, with several robust methods available.

Cyclization reactions are the most traditional and widely used methods for constructing the pyrazole ring. The classic Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone of pyrazole synthesis. beilstein-journals.org Variations of this method allow for the creation of a wide array of substituted pyrazoles.

Other important cyclization strategies include:

Reaction of α,β-unsaturated carbonyl compounds with hydrazines : This method can be regioselective, with steric factors often influencing the outcome. beilstein-journals.org

Electrophilic cyclization of α,β-alkynic hydrazones : These hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes or ketones, can be cyclized using molecular iodine to produce 4-iodopyrazoles. acs.org

1,3-Dipolar cycloaddition : This approach can involve the reaction of α-diazo compounds with various dipolarophiles to construct the pyrazole ring. mdpi.com For instance, a cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride can produce pyrazole derivatives. rsc.orgrsc.org

Table 1: Overview of Cyclization Reactions for Pyrazole Synthesis

| Cyclization Method | Key Reactants | Typical Product | Reference |

|---|---|---|---|

| Knorr Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Substituted Pyrazole | beilstein-journals.org |

| From Unsaturated Carbonyls | α,β-Unsaturated Ketone, Tosylhydrazine | 3,5-Disubstituted-1H-pyrazole | beilstein-journals.orgmdpi.com |

| Electrophilic Cyclization | α,β-Alkynic Hydrazone, Iodine | 4-Iodopyrazole | acs.org |

| Cascade Reaction | α-Diazocarbonyl, Ethenesulfonyl fluoride | Pyrazolyl Aliphatic Sulfonyl Fluoride | rsc.orgrsc.org |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. mdpi.comnih.gov MCRs are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govacs.org

Several MCRs have been developed for pyrazole synthesis:

A three-component reaction of aldehydes, β-ketoesters, and hydrazines can yield persubstituted pyrazoles. beilstein-journals.org

A pseudo-four-component synthesis involving malononitrile, aldehydes, and hydrazines is also a viable route. beilstein-journals.org

Titanium imido complexes can be used in a [2+2+1] multicomponent coupling of alkynes and nitriles to generate pyrazoles through an oxidation-induced N-N bond reductive elimination. nih.gov

These methods often overcome limitations in regioselectivity found in traditional cyclocondensation reactions and allow for the one-pot synthesis of complex pyrazole structures. beilstein-journals.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. tandfonline.com Compared to conventional heating methods, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving product yields. benthamdirect.comtandfonline.comdergipark.org.tr This method is considered an environmentally friendly and cost-effective approach, as it often requires less solvent and energy. tandfonline.com

The synthesis of various pyrazole derivatives has been successfully achieved using microwave assistance. For example, 1-aryl-1H-pyrazole-5-amines have been prepared efficiently by heating a mixture of an α-cyanoketone and an aryl hydrazine in aqueous HCl in a microwave reactor. nih.gov Similarly, novel pyrazole derivatives can be synthesized in a one-pot reaction by subjecting a mixture of substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine to microwave irradiation. dergipark.org.tr This technology provides better selectivity and thermal stability compared to traditional synthesis. benthamdirect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Longer duration (hours) | Significantly reduced (minutes) | tandfonline.comdergipark.org.tr |

| Energy Consumption | Elevated | Lower | tandfonline.com |

| Solvent Use | Often requires organic solvents | Reduced solvent or solvent-free | benthamdirect.comtandfonline.com |

| Yields | Variable | Often higher (70-90% typical) | dergipark.org.trnih.gov |

| Reaction Conditions | Often harsh (high temp, strong acids/bases) | Milder, better controlled | tandfonline.comrsc.org |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govbenthamdirect.com In pyrazole synthesis, this has led to the development of solvent-free reactions and the use of environmentally benign solvents like water. acs.orgbenthamdirect.comtandfonline.com

Key green strategies include:

Solvent-Free Reactions : Conducting reactions without a solvent can lead to faster reaction rates, reduced waste, and easier product separation. tandfonline.com For instance, a one-pot synthesis of pyrazoles from α,β-unsaturated ketones and tosylhydrazine can be performed under solvent-free conditions with microwave activation. mdpi.com

Aqueous Media : Utilizing water as a solvent is a key aspect of green chemistry. acs.org The synthesis of pyrazole-dimedone derivatives has been reported in water at ambient temperature. mdpi.com

Recyclable Catalysts : The use of catalysts that can be easily recovered and reused improves the sustainability of the process. nih.gov

Energy Efficiency : Techniques like microwave and ultrasound irradiation are considered green because they are more energy-efficient than conventional heating methods. rsc.orgbenthamdirect.com

These protocols are not only environmentally friendly but are also often more efficient and atom-economical. nih.govtandfonline.com

Introduction and Functionalization of the Sulfonyl Group

For the synthesis of 1-((4-iodophenyl)sulfonyl)-1H-pyrazole, the sulfonyl group must be attached to one of the nitrogen atoms of the pyrazole ring. This can be achieved in two primary ways: by reacting a pre-formed pyrazole with a suitable sulfonylating agent or by constructing the pyrazole ring using a hydrazine already bearing the sulfonyl group.

Regioselectivity is a critical challenge in the synthesis of N-sulfonyl pyrazoles, as unsymmetrical pyrazoles have two distinct nitrogen atoms (N1 and N2) where substitution can occur.

One common and direct method involves the reaction of a pyrazole with an arylsulfonyl chloride. For example, 5-phenyl-4,5-dihydro-1H-pyrazole reacts with 4-methylbenzene-1-sulfonyl chloride to yield the corresponding N-sulfonylated pyrazole. nih.gov Following this logic, this compound could be synthesized by reacting 1H-pyrazole with 4-iodophenylsulfonyl chloride, likely in the presence of a base.

Alternative strategies to control regioselectivity include:

Aza-Michael Addition : The addition of pyrazoles to vinyl sulfones has been used as a powerful tool for the synthesis of N-sulfonylethylated pyrazoles. tandfonline.com

Cascade Reactions : A copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride provides a direct route to pyrazole-containing aliphatic sulfonyl fluorides with exclusive regioselectivity. rsc.orgrsc.org

Cyclization with Sulfonyl Hydrazines : A strategy for the synthesis of 3-substituted N-sulfonyl pyrazoles involves the p-TSA-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones. researchgate.net This method builds the pyrazole ring and incorporates the sulfonyl group in a single, regioselective process.

The choice of method depends on the desired substitution pattern and the availability of starting materials. For the specific target compound, direct sulfonylation of the pyrazole ring is a highly feasible approach.

Formation of Sulfonamide Linkages

The formation of the sulfonamide bond is a cornerstone in the synthesis of pyrazole-sulfonamide compounds. This linkage is typically forged through the reaction of a sulfonyl chloride derivative with a primary or secondary amine, or in the case of N-sulfonylated pyrazoles, with the pyrazole nitrogen atom itself. The general principle involves the nucleophilic attack of the nitrogen atom of the pyrazole ring on the electrophilic sulfur atom of an arylsulfonyl chloride.

A common method involves reacting a pyrazole sulfonyl chloride with an amine in the presence of a base. For instance, 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives are prepared by reacting the corresponding pyrazole sulfonyl chloride with various 2-phenylethylamine derivatives acs.orgnih.gov. The reaction is typically carried out in a solvent like dichloromethane (DCM) with a base such as diisopropylethylamine (DIPEA) acs.orgnih.gov. The base is crucial as it neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Another established procedure for creating the N-sulfonyl bond involves the reaction of a pyrazole derivative with a substituted sulfonyl chloride. For example, the synthesis of 1-(4-methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole is achieved by reacting 5-phenyl-4,5-dihydro-1H-pyrazole with 4-methylbenzene-1-sulfonyl chloride in dichloromethane nih.gov. Similarly, 4-bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide is prepared by adding 4-bromobenzenesulfonyl chloride to a solution of 4-amino-1,3,5-trimethyl-1H-pyrazole in pyridine nih.gov. In this case, pyridine serves as both the solvent and the base nih.gov.

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides involves the condensation of Ampyrone with different benzene sulfonyl chlorides in the presence of triethylamine (TEA) as a base in dichloromethane nih.gov. The reaction proceeds at room temperature, and after completion, the product is isolated by separating the organic layer and removing the solvent nih.gov. The formation of the sulfonamide (SO₂–NH) group is confirmed by the presence of characteristic asymmetric and symmetric SO₂ stretching vibrations in the infrared spectra nih.gov.

Specific Synthetic Routes for this compound and its Derivatives

While direct literature on the synthesis of this compound is not extensively detailed in the provided context, a specific synthetic route can be extrapolated from the general methodologies for preparing N-aryl-sulfonyl-pyrazoles. The most direct approach involves the reaction between 1H-pyrazole and 4-iodophenylsulfonyl chloride.

This reaction is analogous to the synthesis of other N-sulfonylated pyrazoles, where the pyrazole acts as the nucleophile and the sulfonyl chloride as the electrophile. The synthesis would proceed as follows:

Scheme 1: Proposed Synthesis of this compound

1H-pyrazole is reacted with 4-iodophenylsulfonyl chloride in the presence of a suitable base and solvent to yield this compound.

Step-by-step procedure:

Reactant Preparation: 1H-pyrazole and 4-iodophenylsulfonyl chloride are used as the primary starting materials. The 4-iodophenylsulfonyl chloride can be prepared from 4-iodoaniline via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction), or by direct chlorosulfonation of iodobenzene, although the latter may present regioselectivity challenges.

Reaction Setup: 1H-pyrazole is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.

Addition of Base: A base is added to the solution to deprotonate the pyrazole at the N1 position, thereby increasing its nucleophilicity, and to scavenge the HCl byproduct. Common bases for this purpose include pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA).

Addition of Sulfonyl Chloride: 4-iodophenylsulfonyl chloride, dissolved in the same solvent, is added to the reaction mixture, typically in a controlled, portion-wise, or dropwise manner at room temperature or below to manage any exothermicity.

Reaction and Monitoring: The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight nih.govnih.gov. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water or an aqueous solution of sodium bicarbonate to remove the hydrochloride salt of the base and any unreacted acid chloride nih.gov. The organic layer is then separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol, or by column chromatography on silica gel to afford the pure this compound.

This synthetic strategy is versatile and can be adapted for the synthesis of various derivatives by using substituted pyrazoles or different substituted phenylsulfonyl chlorides.

Optimization of Reaction Conditions for Research Scale Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound on a research scale. Key parameters that are typically varied include the choice of base, solvent, reaction temperature, and reaction time.

Studies on the synthesis of similar pyrazole-sulfonamide compounds provide valuable insights into optimizing these conditions. For the formation of the sulfonamide linkage, the choice of base and solvent has been shown to be particularly influential.

Influence of Base and Solvent:

In a study on the preparation of 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide, various bases and solvents were screened to find the optimal conditions for the sulfonamide coupling reaction. The reaction involved coupling a pyrazole sulfonyl chloride with an amine. The results indicated that using diisopropylethylamine (DIPEA) as the base in dichloromethane (DCM) as the solvent provided the highest yield.

Table 1: Optimization of Base and Solvent for Sulfonamide Formation

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Pyridine | DCM | 16 | 65 |

| 2 | Triethylamine (TEA) | DCM | 16 | 75 |

| 3 | DIPEA | DCM | 16 | 92 |

| 4 | K₂CO₃ | DCM | 16 | 45 |

| 5 | NaHCO₃ | DCM | 16 | 35 |

| 6 | DIPEA | THF | 16 | 82 |

| 7 | DIPEA | Acetonitrile | 16 | 78 |

| 8 | DIPEA | Toluene | 16 | 68 |

Data derived from optimization studies on similar pyrazole-sulfonamide syntheses. nih.gov

The data clearly shows that a combination of a hindered organic base like DIPEA and a non-polar aprotic solvent like DCM is highly effective. Pyridine and TEA also afford good yields, while inorganic bases like potassium carbonate and sodium bicarbonate are less effective in this solvent system. The choice of solvent also plays a significant role, with DCM proving superior to THF, acetonitrile, and toluene in this specific reaction. nih.gov

Temperature and Reaction Time:

Most sulfonamide formation reactions are conducted at room temperature (25–30 °C) acs.orgnih.gov. The reaction time is typically monitored by TLC until the starting materials are consumed, which often takes around 16 hours acs.orgnih.gov. Increasing the temperature is generally not required and may lead to the formation of side products.

For the specific synthesis of this compound, a systematic optimization would involve:

Screening various bases (e.g., pyridine, TEA, DIPEA) and solvents (e.g., DCM, THF, acetonitrile).

Conducting the reaction at room temperature and monitoring its progress over time to determine the optimal reaction duration.

Using a slight excess of the sulfonyl chloride (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the pyrazole.

Based on existing research, the optimized conditions for the research-scale synthesis of this compound would likely involve reacting 1H-pyrazole with 1.05 equivalents of 4-iodophenylsulfonyl chloride in dichloromethane with 1.5 equivalents of DIPEA at room temperature for approximately 16 hours. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Principles of Structure-Activity Relationship in Pyrazole-Sulfonamide Chemical Space

The pyrazole-sulfonamide core is a privileged scaffold in drug discovery, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com The fundamental principles of SAR in this chemical space revolve around the interplay of several key factors:

Hydrogen Bonding: The sulfonamide group (SO₂NH) is a potent hydrogen bond donor and acceptor, often playing a crucial role in binding to biological targets such as enzymes. researchgate.net The pyrazole (B372694) ring also contains nitrogen atoms that can participate in hydrogen bonding.

Hydrophobic Interactions: The aromatic nature of both the pyrazole and the phenyl rings allows for hydrophobic interactions with nonpolar pockets within a protein's active site.

Steric and Electronic Effects: The size, shape, and electronic properties of substituents on both the pyrazole and phenyl rings can significantly influence binding affinity and selectivity. The introduction of different functional groups can alter the molecule's conformation and its interaction with the target.

Pharmacophoric Arrangement: The spatial arrangement of these key features—the hydrogen-bonding groups, aromatic rings, and substituents—creates a specific pharmacophore that is recognized by the biological target.

The versatility of the pyrazole nucleus, which can be readily functionalized at multiple positions, makes it a valuable component for exploring a wide chemical space and fine-tuning biological activity. nih.gov

Influence of Substituents on Biological Activity Profiles

The biological activity of the 1-((4-iodophenyl)sulfonyl)-1H-pyrazole scaffold is highly dependent on the nature and position of its substituents. Even minor modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

The pyrazole ring offers several positions for substitution, primarily at the C3, C4, and C5 positions, each influencing the molecule's biological profile differently. Research on related pyrazole-sulfonamide derivatives has shown that:

Substituents at C3 and C5: These positions are often critical for modulating potency and selectivity. The introduction of small alkyl groups, such as methyl groups, can establish important hydrophobic contacts within the binding site of a target protein. researchgate.net In some cases, increasing the size of the substituent at these positions can enhance activity against specific targets. researchgate.net

Substitution at C4: This position is also amenable to modification. For instance, in some series of pyrazole derivatives, substitution at the C4 position has been shown to influence selectivity for certain enzymes. nih.gov

The following table summarizes the impact of pyrazole substitutions on the inhibitory activity of some pyrazole derivatives against various enzymes.

| Compound | Pyrazole Substituents | Target Enzyme | IC₅₀ (µM) |

| Compound A | 3,5-dimethyl | α-glucosidase | 1.13 |

| Compound B | Unsubstituted | α-glucosidase | >50 |

| Compound C | 4-formyl | Anti-inflammatory | High Activity |

Data sourced from studies on related pyrazole derivatives and may not be directly representative of this compound.

The sulfonyl (SO₂) group acts as a rigid linker connecting the pyrazole and phenyl rings. Its primary role is to orient these two moieties in a specific spatial arrangement conducive to binding with a biological target. The sulfonamide nitrogen can be a key interaction point, often forming crucial hydrogen bonds.

Modifications to the sulfonamide group itself, such as N-alkylation, can have a profound impact on the compound's properties. For example, capping the sulfonamide can reduce its polarity, which may improve its ability to cross cell membranes and the blood-brain barrier. nih.gov

The 4-iodophenyl group is a significant contributor to the molecular recognition of this compound. The iodine atom, being a large and lipophilic halogen, can influence the compound's properties in several ways:

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the binding site of a protein. This can enhance binding affinity and selectivity.

Metabolic Stability: The carbon-iodine bond can be metabolically labile, which could influence the compound's pharmacokinetic profile.

In studies of related pyrazole derivatives, the presence of a p-iodophenyl group at other positions on the pyrazole ring has been associated with high potency. sigmaaldrich.com

Rational Design Strategies for Novel Analogues of this compound

The development of novel and improved analogues of this compound relies on rational design strategies that leverage the understanding of its SAR.

Lead optimization is a critical phase in drug discovery where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For the pyrazole-sulfonamide class of compounds, several lead optimization strategies have been successfully employed:

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties but may result in improved biological activity or reduced toxicity. For example, the iodine atom could be replaced with other halogens (e.g., chlorine, bromine) or other functional groups to fine-tune activity.

Scaffold Hopping: This strategy involves replacing the core pyrazole scaffold with another heterocyclic ring system while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with different intellectual property profiles.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to design new analogues that are predicted to have improved binding affinity and selectivity. This approach allows for a more targeted and efficient exploration of chemical space.

Fragment-Based Drug Discovery: This involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

The following table provides examples of how lead optimization strategies have been applied to pyrazole-sulfonamide derivatives to improve their biological activity.

| Lead Compound | Optimization Strategy | Modified Compound | Improved Property |

| Pyrazole sulfonamide 1 | Capping the sulfonamide | Analogue 1a | Improved blood-brain barrier permeability |

| Pyrazole sulfonamide 2 | Replacing core aromatic with flexible linker | Analogue 2a | Improved selectivity |

Data based on lead optimization studies of related pyrazole-sulfonamide series. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at identifying novel molecular architectures with improved properties while retaining the key pharmacophoric features of a parent molecule. nih.gov These approaches are particularly valuable for navigating intellectual property landscapes, enhancing pharmacokinetic profiles, and overcoming synthetic challenges.

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity. This strategy can be applied to various parts of the this compound scaffold to modulate its activity, selectivity, and physicochemical properties. For instance, the replacement of the pyrazole 5-aryl moiety of a known cannabinoid receptor antagonist with an alkynylthiophene group resulted in a novel class of potent and selective antagonists. nih.gov

In the context of this compound, several bioisosteric replacements can be envisioned to fine-tune its biological profile. The iodine atom on the phenyl ring, for example, could be replaced with other halogens (e.g., Cl, Br) or small lipophilic groups to explore the impact on binding affinity and metabolic stability. The sulfonyl linker, a key structural feature, could be replaced by other functionalities such as an amide or a ketone to alter the molecule's electronic properties and conformational flexibility. The pyrazole core itself, a five-membered aromatic heterocycle, can be replaced by other five- or six-membered heterocyclic rings like isoxazole, thiazole, or even a dihydropyrazole nucleus, as demonstrated in the development of CB1 receptor antagonists. nih.gov

Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key functional groups. nih.gov This can lead to the discovery of entirely new chemical classes with improved drug-like properties. For this compound, a scaffold hopping strategy could involve replacing the pyrazole ring with other heterocyclic systems that can accommodate the phenylsulfonyl and iodophenyl substituents in a similar spatial orientation. This strategy has been successfully employed in the development of selective CB₂ receptor ligands from known pyrazole antagonists. nih.gov

The following interactive table illustrates potential bioisosteric replacements for different moieties of the this compound scaffold.

| Moiety to be Replaced | Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Phenyl Substituent | 4-Iodo | -Cl, -Br, -CF₃, -CN, -CH₃ | Modulate lipophilicity, electronic properties, and potential for halogen bonding. |

| Sulfonyl Linker | -SO₂- | -CONH-, -COO-, -CH₂SO₂- | Alter hydrogen bonding capacity, conformational flexibility, and metabolic stability. |

| Heterocyclic Core | 1H-Pyrazole | Isoxazole, Thiazole, Triazole, Pyrimidine | Explore different heterocyclic scaffolds to improve potency, selectivity, and pharmacokinetic properties. |

| Phenyl Ring | Phenyl | Thiophene, Pyridine, Furan | Introduce heteroatoms to modify polarity, solubility, and potential for new interactions with the target. |

High-Throughput Screening Techniques for Derivative Evaluation

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify those with desired biological activity. For the evaluation of derivatives of this compound, a variety of HTS assays can be employed, depending on the therapeutic target of interest.

The general workflow for HTS involves the miniaturization and automation of a biological assay in a multi-well plate format (e.g., 384- or 1536-well plates). This allows for the simultaneous testing of thousands of compounds at a single concentration. Hits from the primary screen are then subjected to secondary screening and dose-response studies to confirm their activity and determine their potency.

For derivatives of this compound, which have been investigated for a range of biological activities including antiviral and anticancer effects, several HTS approaches are relevant. neliti.com

Cell-Based Assays: These assays are fundamental for assessing the effect of compounds on cellular processes. For anticancer activity, HTS assays can measure cell viability, proliferation, or apoptosis. For instance, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were evaluated for their antiviral activity in cell-based assays against a panel of RNA and DNA viruses. neliti.com The cytotoxicity of these compounds was also assessed to determine their therapeutic index. neliti.com

Enzyme Inhibition Assays: If the molecular target of the pyrazole derivatives is a specific enzyme, direct inhibition assays can be developed for HTS. These assays typically measure the activity of the enzyme in the presence and absence of the test compounds. For example, sulfonamide-containing heterocyclic compounds have been screened as inhibitors of carbonic anhydrases.

Biochemical Assays: These assays measure the effect of compounds on specific biochemical pathways or interactions. For example, if the pyrazole derivatives are designed to disrupt a protein-protein interaction, an HTS assay could be based on fluorescence resonance energy transfer (FRET) or AlphaScreen technology.

The following table provides a summary of potential HTS techniques applicable to the evaluation of this compound derivatives.

| Assay Type | Principle | Example Application | Readout |

| Cell Viability Assay | Measures the number of viable cells after treatment with the compound. | Screening for anticancer activity. | Luminescence, Fluorescence, Absorbance |

| Viral Replication Assay | Quantifies the replication of a virus in host cells. | Screening for antiviral activity. | Reporter gene expression, Plaque reduction |

| Enzyme Inhibition Assay | Measures the catalytic activity of a target enzyme. | Screening for inhibitors of a specific kinase or protease. | Fluorescence, Absorbance, Luminescence |

| Protein-Protein Interaction Assay | Detects the binding of two proteins. | Screening for disruptors of a specific protein complex. | FRET, AlphaScreen, BRET |

The data generated from HTS campaigns, combined with the insights from SAR studies, provides a powerful platform for the iterative design and optimization of novel drug candidates based on the this compound scaffold.

Investigations of Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Studies

There is no publicly available data from enzyme inhibition assays specifically for 1-((4-iodophenyl)sulfonyl)-1H-pyrazole. While the broader class of pyrazole-containing sulfonamides has been investigated against various enzymatic targets, the inhibitory profile of this particular molecule remains uncharacterized in the scientific literature.

Alpha-Glucosidase Inhibitory Activity

No studies were found that evaluated the α-glucosidase inhibitory activity of this compound. Research on other pyrazole (B372694) derivatives has shown a potential for this class of compounds to inhibit α-glucosidase, an enzyme targeted in the management of type 2 diabetes mellitus. nih.govnih.gov However, without direct experimental evidence, the effect of this compound on this enzyme is unknown.

Cyclooxygenase-2 (COX-2) Isozyme Selectivity

There is no available information regarding the Cyclooxygenase-2 (COX-2) isozyme selectivity for this compound. The selective inhibition of COX-2 is a key feature of certain non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While related structures containing pyrazole and phenylsulfonate moieties have been assessed for COX-2 selectivity, data for this compound is not present in the reviewed literature. researchgate.netrsc.org

N-Myristoyltransferase (NMT) Inhibition

The inhibitory activity of this compound against N-Myristoyltransferase (NMT) has not been reported. NMT is an enzyme involved in protein myristoylation and is considered a target in oncology and for anti-infective agents. mdpi.commdpi.com Although some pyrazole-containing compounds have been identified as NMT inhibitors, the specific activity of this compound has not been documented.

Other Enzymatic Targets (e.g., DPP-4)

No research was found describing the inhibitory effect of this compound on other enzymatic targets such as Dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are a class of oral hypoglycemic agents. nih.govfrontiersin.orgmdpi.com The evaluation of pyrazole-based compounds as DPP-4 inhibitors is an area of research, but specific data for this compound is absent from the literature. researchgate.net

Cellular and Molecular Activity Studies

Specific data on the cellular and molecular activities of this compound is not available in the current body of scientific literature.

Antiproliferative Activity against Cell Lines

No studies documenting the antiproliferative activity of this compound against any cancer cell lines have been published. The pyrazole sulfonamide scaffold is present in various compounds that have been evaluated for anticancer properties, but the specific efficacy of this compound in this context has not been investigated or reported. nih.govnih.gov

Anti-inflammatory Pathways and Pyrazole-Sulfonamides

The pyrazole-sulfonamide scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. researchgate.netacs.org Research into this class of compounds has revealed their ability to modulate key inflammatory pathways, primarily through enzyme inhibition. A significant mechanism of action for some pyrazole sulfonamides is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins. researchgate.net By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

In addition to COX inhibition, pyrazole-sulfonamide derivatives have been investigated as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes. researchgate.net Furthermore, some pyrazole sulfonamides have been found to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme that degrades the endogenous anti-inflammatory lipid mediator palmitoylethanolamide (PEA). nih.gov Inhibition of NAAA by these compounds leads to increased levels of PEA, enhancing its natural anti-inflammatory and analgesic effects. nih.gov Studies on related pyridine sulfonamide derivatives containing a 1,3-diphenyl-1H-pyrazole moiety have shown that these molecules can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines, further demonstrating their anti-inflammatory potential. nih.gov

Antimicrobial Properties

The combination of pyrazole and sulfonamide moieties in a single molecular framework has been a fruitful strategy in the search for novel antimicrobial agents. acs.orgnih.gov Both heterocyclic systems are independently known to be present in various pharmacologically active compounds, and their hybridization can lead to molecules with a broad spectrum of activity. nih.govnih.govnih.gov The antimicrobial action of sulfonamides is classically attributed to their structural similarity to p-aminobenzoic acid (PABA), which allows them to interfere with the folic acid synthesis pathway essential for bacterial survival. nih.gov The pyrazole nucleus, on the other hand, is a versatile scaffold found in numerous compounds with diverse biological activities, including antimicrobial effects. nih.govnih.gov

Derivatives of pyrazole and pyrazole-sulfonamides have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The presence of a sulfonamide group attached to a pyrazole core is considered a key feature for potential antibacterial action. nih.gov Studies on various pyrazole derivatives have identified compounds with potent, broad-spectrum antibacterial properties, in some cases exceeding the efficacy of standard antibiotics like ciprofloxacin against strains such as E. coli, K. pneumoniae, and P. aeruginosa. nih.gov The introduction of different substituents on the pyrazole and phenyl rings allows for the modulation of antibacterial potency and spectrum. For instance, certain imidazo-pyridine substituted pyrazoles have shown minimum bactericidal concentration (MBC) values of less than 1 μg/mL against several Gram-negative strains. nih.gov

| Compound Type | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Pyrazole-thiazole hybrids | S. aureus | 1.9 - 3.9 | nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | nih.gov |

| Difluorophenyl substituted pyrazoles | A. baumannii | 0.78 | nih.gov |

| Imidazo-pyridine substituted pyrazoles | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 (MBC) | nih.gov |

| N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives | P. aeruginosa | Middle Activity | meddocsonline.org |

The pyrazole scaffold is a core component of several commercial fungicides used in agriculture, highlighting its importance in the development of antifungal agents. semanticscholar.org Research has demonstrated that pyrazole carboxamides and related sulfonamide derivatives possess significant in vitro activity against various phytopathogenic fungi. nih.govnih.gov The mechanism of action for many of these compounds involves the disruption of the fungal respiratory chain. semanticscholar.org Structure-activity relationship studies of newly synthesized pyrazole analogues have shown that the nature and position of substituents on the pyrazole ring and associated aromatic systems are crucial for antifungal potency. nih.gov For example, certain pyrazole carboxamides and isoxazolol pyrazole carboxylates have exhibited moderate to strong antifungal activity against fungi such as A. porri, M. coronaria, C. petroselini, and R. solani. nih.gov One isoxazole pyrazole carboxylate derivative, in particular, showed an exceptionally low EC50 value of 0.37 μg/mL against R. solani. nih.gov

| Compound | Fungus | Activity (EC50 in μM) | Reference |

|---|---|---|---|

| Pyrazole analogue 1v | F. graminearum | 0.0530 | nih.gov |

| Pyrazole analogue 1t | F. graminearum | 0.0735 | nih.gov |

| Pyrazole analogue 1v | C. micotianae | 0.1430 | nih.gov |

| Isoxazole pyrazole carboxylate 7ai | R. solani | 0.37 μg/mL | nih.gov |

The pyrazole nucleus is a key structural motif in compounds investigated for antiviral properties. acs.org Specifically, derivatives of 1-(phenylsulfonyl)-1H-pyrazole have been synthesized and evaluated for their activity against a broad panel of RNA and DNA viruses. nih.govfrontiersin.org In these studies, N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives demonstrated significant inhibitory effects on the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. nih.gov The structure-activity relationship indicated that substituents on the phenylsulfonyl group play a critical role; for instance, the introduction of a p-methoxy group often reduced or abolished activity against YFV and RSV but conferred activity against Bovine Viral Diarrhea Virus (BVDV). nih.gov Time-of-addition experiments suggested that these compounds act at an early stage of the viral replication cycle, post-entry. nih.gov Other pyrazole derivatives incorporating a hydroxyquinoline scaffold have also shown promise against various coronaviruses, including SARS-CoV-2. rsc.org

| Virus | Compound Example | Activity (EC50 in µM) | Reference |

|---|---|---|---|

| Yellow Fever Virus (YFV) | 7e | 1.8 ± 0.1 | nih.gov |

| Respiratory Syncytial Virus (RSV) | 7a | 2.5 ± 0.3 | nih.gov |

| Bovine Viral Diarrhea Virus (BVDV) | 8f | 3.8 ± 0.5 | nih.gov |

Antioxidant Activity

Pyrazole derivatives, including those with sulfonamide moieties, have been explored for their antioxidant capabilities. acs.orgnih.gov Oxidative stress is implicated in numerous pathological conditions, and compounds that can scavenge free radicals are of significant therapeutic interest. The antioxidant potential of pyrazole-sulfonamides is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide radical scavenging methods. nih.govresearchgate.net Studies on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides showed that certain derivatives exhibited significant free radical scavenging activity, comparable to the standard antioxidant ascorbic acid. nih.gov The pyrazole ring itself is known to possess antioxidant properties and can help prevent oxidative stress by diminishing lipid peroxidation. nih.gov The specific substituents on the pyrazole and phenyl rings can greatly influence the antioxidant capacity of the molecule. nih.gov

| Compound Type/Assay | Activity Measurement | Reference |

|---|---|---|

| N-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides (DPPH Assay) | Significant activity comparable to Ascorbic Acid | nih.gov |

| N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives (Nitric Oxide Scavenging) | Good to moderate percentage inhibition | researchgate.net |

| Phenyl-pyrazolone derivatives (DPPH EPR Assay) | EC50 values in the 34-97 µM range | mdpi.com |

Antidiabetic Research

Pyrazole-containing compounds, including pyrazole-sulfonamides, have emerged as a promising class of agents for the management of diabetes mellitus. researchgate.netnih.govfrontiersin.org Their mechanism of action often involves the inhibition of key enzymes involved in glucose metabolism and homeostasis. researchgate.net One major target is α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable monosaccharides in the intestine. nih.gov Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. nih.gov Recently synthesized acyl pyrazole sulfonamides have been shown to be potent inhibitors of α-glucosidase, with some derivatives exhibiting IC50 values significantly lower than the standard drug, acarbose. nih.govfrontiersin.org

Another important target for pyrazole derivatives is dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1 and GIP, which are responsible for stimulating insulin secretion. researchgate.netnih.gov By inhibiting DPP-4, these compounds prolong the action of incretins, leading to improved glycemic control. researchgate.net Certain pyrazole-based thiosemicarbazones have been identified as highly effective DPP-4 inhibitors, with IC50 values in the nanomolar range. researchgate.net

| Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| (E)-4-((1-(4-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide (5a) | α-glucosidase | 1.13 ± 0.06 µM | nih.govfrontiersin.org |

| Acarbose (Standard) | α-glucosidase | 35.1 ± 0.14 µM | nih.govfrontiersin.org |

| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) | DPP-4 | 1.266 ± 0.264 nM | researchgate.net |

| Sitagliptin (Standard) | DPP-4 | 4.380 ± 0.319 nM | researchgate.net |

Neuroprotective and Anti-Alzheimer’s Potential

There is currently no scientific literature available that investigates the neuroprotective and anti-Alzheimer's potential of this compound. Research on related pyrazole and sulfonamide compounds has explored their effects on neurodegenerative diseases. For instance, some pyrazole derivatives have been studied for their ability to inhibit cholinesterases, enzymes implicated in the pathology of Alzheimer's disease. Additionally, certain sulfonamide derivatives have been examined for their potential to mitigate neuroinflammation, a key process in many neurodegenerative disorders. However, these findings are not directly applicable to this compound, and its specific effects on neuronal protection or Alzheimer's-related pathways have not been documented.

Elucidation of Specific Ligand-Target Interactions

No studies have been published that elucidate the specific ligand-target interactions of this compound. The binding affinities and interaction patterns of a compound with its biological targets are crucial for understanding its mechanism of action. While computational and experimental methods are used to determine these interactions for many compounds, such data for this compound is not available. Research on other pyrazole-sulfonamide derivatives has identified interactions with various enzymes and receptors, but these findings cannot be extrapolated to predict the specific binding partners of the title compound.

Cellular Pathway Modulation by Pyrazole-Sulfonamide Compounds

There is no available research on the modulation of cellular pathways by this compound. The broader class of pyrazole-sulfonamide compounds has been shown to influence various signaling pathways. For example, some derivatives have been found to affect pathways involved in inflammation and cell proliferation. However, without specific studies on this compound, its impact on any cellular signaling cascade remains unknown.

Computational Approaches in Compound Research

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug design for estimating the binding affinity of a ligand, such as 1-((4-iodophenyl)sulfonyl)-1H-pyrazole, to the active site of a target protein. The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function, which calculates the binding energy. Lower binding energy values typically indicate a more stable and potentially more potent interaction. nih.govresearchgate.net

In studies on related pyrazole-sulfonamide derivatives, molecular docking has been successfully employed to predict interactions with various enzymes, including carbonic anhydrases (CAs), kinases, and targets for antimicrobial agents. nih.govnih.govnih.gov For instance, docking studies on pyrazole-carboxamides targeting human carbonic anhydrase I and II (hCA I and hCA II) revealed that these compounds could form stable complexes within the enzyme's active site. nih.gov The sulfonamide group is often critical for these interactions, forming key hydrogen bonds and coordinating with the zinc ion present in the active site of metalloenzymes like carbonic anhydrase. nih.gov The interactions are further stabilized by hydrogen bonds and π-π stacking. nih.gov

For this compound, a hypothetical docking study would likely show the sulfonyl group's oxygen atoms acting as hydrogen bond acceptors, while the pyrazole (B372694) and iodophenyl rings could engage in hydrophobic and π-π interactions with amino acid residues in the protein's binding pocket.

Table 1: Example Binding Energies from Docking Studies of Pyrazole Derivatives

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Pyrazole-thiadiazole | VEGFR-2 | -10.09 | Hydrogen bonding, Hydrophobic |

| Pyrazole-thiadiazole | Aurora A | -8.57 | Hydrogen bonding, Hydrophobic |

| Pyrazole-carboxamide | CDK2 | -10.35 | Hydrogen bonding, Hydrophobic |

Note: This table presents example data from studies on various pyrazole derivatives to illustrate typical docking results. nih.gov Data for this compound specifically would require a dedicated computational study.

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations, often performed for nanoseconds, analyze the stability of the docked conformation and map the fluctuations of the complex. nih.govresearchgate.net Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the system. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For compounds like this compound, DFT calculations can determine various electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.netdntb.gov.ua

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. dntb.gov.uaresearchgate.net DFT studies on pyrazole derivatives have been used to calculate these parameters to understand their chemical behavior. researchgate.neteurjchem.com

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole ring, indicating these as likely sites for interacting with positively charged residues or metal ions in a protein. dntb.gov.ua

Note: This table describes properties typically derived from DFT calculations on pyrazole derivatives. researchgate.netdntb.gov.uaresearchgate.net

Quantum Molecular Descriptors in Structure-Activity Correlation

Quantum molecular descriptors are numerical values derived from DFT and other quantum chemical calculations that quantify various aspects of a molecule's electronic and geometric structure. These descriptors, such as electronegativity, chemical hardness, and polarizability, can be used in Quantitative Structure-Activity Relationship (QSAR) studies. dntb.gov.ua QSAR models aim to establish a mathematical correlation between these chemical descriptors and the biological activity of a series of compounds.

By analyzing a set of related pyrazole-sulfonamide derivatives, a QSAR model could be built to predict the biological activity of new, unsynthesized analogs, including variations of this compound. researchgate.net For example, descriptors such as the charges on the nitrogen atoms of the pyrazole ring and the oxygen atoms of the sulfonyl group could be correlated with inhibitory activity against a specific enzyme. dntb.gov.ua This allows researchers to prioritize the synthesis of compounds predicted to have the highest potency.

In Silico Pharmacokinetic and Pharmacodynamic Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. nih.gov In silico ADMET prediction provides an early assessment of a compound's drug-likeness, helping to identify potential liabilities before committing to expensive experimental studies. nih.govnih.govresearchgate.net

For this compound, various online tools and software can predict key ADMET properties. These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. acs.orgalrasheedcol.edu.iq Other predicted properties include aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity risks. nih.govnih.gov Studies on pyrazole-sulfonamide derivatives frequently include in silico ADMET analysis, which generally shows that these compounds possess favorable drug-like characteristics. nih.govnih.gov

Table 3: Predicted ADMET Properties for Pyrazole-Sulfonamide Analogs

| Parameter | Description | Favorable Range for Drugs |

|---|---|---|

| Molecular Weight (MW) | Mass of the molecule | < 500 g/mol |

| LogP | Octanol-water partition coefficient | < 5 |

| H-bond Donors | Number of OH and NH groups | < 5 |

| H-bond Acceptors | Number of O and N atoms | < 10 |

| TPSA | Topological Polar Surface Area | < 140 Ų |

Note: This table outlines key parameters from Lipinski's Rule of Five and other common ADMET predictions used to assess the drug-likeness of compounds like pyrazole derivatives. acs.orgalrasheedcol.edu.iq

Application of Bioinformatics and Artificial Intelligence in Pyrazole-Sulfonamide Discovery

Preclinical Pharmacological Investigations of Pyrazole Sulfonamide Derivatives

Biomarker Identification and Evaluation in Preclinical Pharmacology

Biomarkers are measurable indicators of a biological state or condition. In preclinical pharmacology, they are essential for demonstrating that a drug is engaging with its intended target and having the desired biological effect.

Genetic and Protein Biomarkers of Response

Genetic and protein biomarkers can help predict which patients are most likely to respond to a particular drug. This is a key aspect of personalized medicine. In the context of pyrazole-sulfonamide derivatives, particularly those developed as anticancer agents, identifying such biomarkers is a significant area of research.

For instance, if a pyrazole-sulfonamide derivative is found to be particularly effective against cancer cells with a specific mutation (a genetic biomarker) or overexpression of a certain protein (a protein biomarker), this information can be used to select patients for clinical trials. Studies on some pyrazole (B372694) derivatives have shown selective effects against certain cancer cell lines, suggesting the existence of underlying biomarkers of response. researchgate.net

Illustrative Biomarkers of Response for a Hypothetical Pyrazole-Sulfonamide Anticancer Agent

| Biomarker Type | Biomarker | Indication |

| Genetic | KRAS Mutation | Increased Sensitivity |

| Genetic | p53 Wild-Type | Resistance |

| Protein | High EGFR Expression | Increased Sensitivity |

| Protein | Low MRP1 Expression | Increased Sensitivity |

This table is a hypothetical representation to illustrate the types of genetic and protein biomarkers that could be identified for a pyrazole-sulfonamide derivative in preclinical cancer studies. EGFR: Epidermal Growth Factor Receptor; MRP1: Multidrug Resistance-Associated Protein 1.

The identification of such biomarkers often involves screening the compound against a panel of cell lines with known genetic and protein expression profiles and correlating the sensitivity to the compound with these molecular features.

Advanced Analytical Characterization of Molecular Interactions

Spectroscopic Techniques for Ligand-Target Binding and Structural Analysis

The following sections outline standard spectroscopic techniques used to elucidate ligand-target binding and structural details. However, specific experimental data for 1-((4-iodophenyl)sulfonyl)-1H-pyrazole using these methods could not be located.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique for quantifying the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding event of a ligand to a target molecule. This allows for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. No ITC studies involving this compound have been reported.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data on the association (ka) and dissociation (kd) rates of a ligand binding to a target immobilized on a sensor surface, from which the equilibrium dissociation constant (KD) can be calculated. A review of available literature yielded no specific SPR data for the binding of this compound to any biological target.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping

Nuclear Magnetic Resonance spectroscopy is a versatile tool for studying molecular interactions at an atomic level. Techniques such as chemical shift perturbation, saturation transfer difference (STD) NMR, and Water-LOGSY can identify the binding interface and map the interaction site of a ligand with its target protein. While NMR data exists for related compounds like 4-iodo-1H-pyrazole and other phenyl-1H-pyrazoles, no such interaction mapping studies have been published for this compound. For instance, a study on 4-halogenated-1H-pyrazoles compared their experimental and theoretical ¹H NMR spectroscopic data, noting that the least electronegative substituent, iodine, exhibited the most downfield chemical shift for the N-H proton.

X-ray Crystallography of Ligand-Protein Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information of ligand-protein complexes, revealing the precise binding mode and interactions at the atomic level. This technique is crucial for structure-based drug design. Although the crystal structure of the related compound 4-iodo-1H-pyrazole has been determined, showing it forms non-isostructural catemers, there are no published crystal structures of this compound in complex with a protein target.

Single-Molecule Spectroscopy

Single-molecule spectroscopy techniques, such as single-molecule Förster resonance energy transfer (smFRET), allow for the observation of individual molecular interactions and conformational changes in real-time. This can reveal dynamic aspects of ligand binding that are averaged out in ensemble measurements. No single-molecule spectroscopy studies have been reported for this compound.

Raman and Fourier Transform Infrared (FTIR) Spectroscopy

Raman and Fourier Transform Infrared (FTIR) spectroscopy are vibrational spectroscopy techniques that can provide information about changes in the secondary structure of a protein upon ligand binding. FTIR difference spectroscopy, for example, can detect changes in the vibrational modes of a protein or ligand that occur during their interaction. While IR spectroscopic data has been reported for 4-iodo-1H-pyrazole, there is no published FTIR or Raman data detailing the interaction of this compound with a biological target. The infrared spectra of 4-halogenated pyrazoles show a complex region between 2600 and 3200 cm⁻¹, where the N-H stretching frequency is decreased due to hydrogen bonding.

Based on a comprehensive search of available scientific literature, there is no specific published data detailing the advanced analytical characterization of the compound "this compound" corresponding to the requested outline. Methodologies for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), label-free detection, or the biophysical characterization of its potential ligand-target complexes have not been documented in the accessible public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings solely on "this compound" as per the provided structure. Information available pertains to broader classes of pyrazole (B372694) or sulfonamide derivatives, but discussing these would violate the explicit instruction to focus strictly on the specified compound.

Q & A

Q. What are optimized synthetic routes for 1-((4-iodophenyl)sulfonyl)-1H-pyrazole, and how can reaction conditions be tailored to improve yields?

Methodological Answer: A common approach involves sulfonylation of 1H-pyrazole derivatives with 4-iodobenzenesulfonyl chloride. Key optimizations include:

- Using anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis of the sulfonyl chloride intermediate .

- Employing a base such as triethylamine (2–3 eq.) to neutralize HCl byproducts and drive the reaction to completion .

- Temperature control (0–25°C) to suppress side reactions like over-sulfonylation .

- Post-synthesis purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., S–O bonds ≈1.43 Å) and dihedral angles between the pyrazole and sulfonylphenyl moieties .

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and isotopic pattern matching iodine’s signature .

Q. What biological targets or activities are associated with this compound?

Methodological Answer: While direct data on this compound is limited, structurally related sulfonylated pyrazoles exhibit:

- COX-2 inhibition : Analogous compounds (e.g., celecoxib derivatives) show selectivity for cyclooxygenase-2 via sulfonamide-mediated hydrogen bonding to Val523 and Ser530 residues .

- Antimicrobial activity : Pyrazole-sulfonyl hybrids disrupt microbial membrane integrity, assessed via MIC assays against S. aureus and E. coli .

- Kinase modulation : The sulfonyl group enhances binding to ATP pockets in kinases (e.g., EGFR), validated via fluorescence polarization assays .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for sulfonylated pyrazoles be resolved?

Methodological Answer: Discrepancies often arise from:

- Variability in assay conditions : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .

- Cellular vs. enzymatic activity : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for functional inhibition) .

- Metabolic stability : Compare plasma half-lives (e.g., via LC-MS/MS pharmacokinetic studies) to distinguish intrinsic activity from bioavailability effects .

Q. What strategies improve the pharmacokinetic profile of sulfonylated pyrazole analogs?

Methodological Answer:

- Metabolic soft spots : Introduce hydrolyzable groups (e.g., ester-linked substituents) to reduce half-life, as seen in celecoxib derivatives .

- LogP optimization : Replace iodine with fluorine to lower hydrophobicity (computational tools like Schrödinger’s QikProp predict logP shifts) .

- Prodrug design : Mask the sulfonyl group as a phosphonate ester to enhance membrane permeability, followed by enzymatic activation in target tissues .

Q. How can computational modeling predict interactions between this compound and COX-2?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model the sulfonyl group’s interaction with COX-2’s hydrophobic pocket (PDB ID: 3LN1). Key residues: Arg513, His90 .

- MD simulations : GROMACS-based trajectories (100 ns) assess binding stability, focusing on hydrogen bonds between the pyrazole ring and Tyr355 .

- Free energy calculations : MM-PBSA/GBSA quantify binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. What analytical methods ensure purity and stability of this compound under varying storage conditions?

Methodological Answer:

- HPLC-DAD : Monitor degradation products (e.g., hydrolyzed sulfonic acid) using a C18 column (acetonitrile/0.1% TFA mobile phase) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .

- Long-term storage : Store in amber vials at -20°C under argon to prevent iodine displacement or sulfonyl group oxidation .

Q. How do substituents on the pyrazole ring affect structure-activity relationships (SAR)?

Methodological Answer:

- Electron-withdrawing groups (e.g., -I, -CF) : Enhance COX-2 selectivity by increasing sulfonamide acidity (pKa ~6.5 vs. COX-1’s pKa ~8) .

- Bulkier substituents (e.g., phenyl) : Improve kinase inhibition by occupying hydrophobic pockets but may reduce solubility .

- Positional effects : 1,5-Diaryl substitution (vs. 1,3) optimizes steric complementarity with target proteins .

Q. What experimental approaches resolve instability of the sulfonyl group in aqueous media?

Methodological Answer:

- Buffered solutions : Use pH 7.4 PBS to minimize hydrolysis (half-life increased from 2h to >24h) .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

- Protective groups : Temporarily replace the sulfonyl group with a tert-butyloxycarbonyl (Boc) moiety during synthesis .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

Methodological Answer:

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .

- Catalytic methods : Use BippyPhos-Pd complexes for Suzuki couplings (reduces metal loading to 0.5 mol%) .

- Waste minimization : Employ flow chemistry to recycle unreacted sulfonyl chloride and reduce E-factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.